6-Fluoro-4-oxochroman-2-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXXHZKFLLLJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380991 | |

| Record name | 6-Fluoro-4-oxochroman-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105300-40-1 | |

| Record name | 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105300-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-oxochroman-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties of 6-Fluoro-4-oxochroman-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical properties of 6-Fluoro-4-oxochroman-2-carboxylic acid. It is a key intermediate in the synthesis of pharmaceutically active compounds, most notably Fidarestat, an aldose reductase inhibitor investigated for the treatment of diabetic complications. This guide consolidates available data on its chemical structure, physical properties, synthesis, and spectroscopic characteristics to support ongoing research and development efforts.

Chemical Identity and Physical Properties

This compound is a fluorinated heterocyclic compound. The presence of a fluorine atom, a carboxylic acid, and a ketone within a chroman framework makes it a versatile building block in medicinal chemistry.

Table 1: General and Chemical Information

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₇FO₄ | [1][2] |

| Molecular Weight | 210.16 g/mol | [1][2] |

| Appearance | Colorless crystals | [1] |

| CAS Number | 129101-37-7 ((R)-enantiomer) | N/A |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Data not available in the reviewed literature. | For the related compound, 6-Fluorochromone-2-carboxylic acid, a melting point of 257-259 °C is reported.[3] |

| Boiling Point | Data not available in the reviewed literature. | For the related compound, 6-Fluorochromone-2-carboxylic acid, a boiling point of 347.5 °C at 760 mmHg is reported.[3] |

| Solubility | Soluble in ethyl acetate. | The synthesis protocol involves extraction with ethyl acetate and crystallization from an ethanol/water mixture, indicating some solubility in these solvents.[1] |

| pKa | Data not available in the reviewed literature. | Expected to be acidic due to the carboxylic acid group. |

Crystallographic Data

Single-crystal X-ray diffraction studies have been conducted on this compound, providing detailed insights into its solid-state structure. The molecule crystallizes in an orthorhombic system. The dihydropyranone ring adopts an envelope conformation.[1][2] In the crystal lattice, molecules are linked into zigzag chains by intermolecular O—H···O hydrogen bonds and C—H···π interactions.[1][2]

Table 3: Crystal Structure Data

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | P2₁2₁2₁ | [2] |

| a | 5.3472 (11) Å | [1][2] |

| b | 12.748 (3) Å | [1][2] |

| c | 12.785 (3) Å | [1][2] |

| V | 871.5 (3) ų | [1][2] |

| Z | 4 | [1][2] |

| Temperature | 113 K | [1][2] |

Synthesis and Reactivity

This compound is primarily utilized as a synthetic intermediate. Its reactivity is characterized by the functional groups present: the carboxylic acid allows for esterification and amidation, the ketone can undergo nucleophilic addition, and the aromatic ring is susceptible to electrophilic substitution, influenced by the fluorine and ether substituents.

Experimental Protocol: Synthesis from (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one

This protocol describes the oxidative cleavage of a diol precursor to yield the target carboxylic acid.[1]

-

Reaction Setup: To a stirred solution of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one (10.7 g, 0.05 mol) in 300 ml of anhydrous benzene at room temperature, add lead tetraacetate (22.2 g, 0.05 mol).

-

Reaction Execution: Stir the mixture for 30 minutes.

-

Work-up:

-

Filter the solution and evaporate the filtrate in vacuo.

-

Prepare a solution of 2% aqueous silver nitrate (651 ml, 0.07 mol) and add 5% aqueous sodium hydroxide (120 ml, 0.16 mol) to generate a black precipitate.

-

To this stirred solution, add 4% ammonia water (520 ml, 0.16 mol) dropwise over 5 minutes until the precipitate dissolves.

-

Dissolve the residue from the previous evaporation in a small amount of THF and add it to the stirred silver nitrate/ammonia solution at 323–333 K.

-

-

Isolation and Purification:

-

After 10 minutes, filter the solution and wash the precipitate with water.

-

Acidify the filtrate to pH 1 with 6 N aqueous hydrochloric acid.

-

Extract the acidified solution with ethyl acetate.

-

Dry the combined organic extracts with MgSO₄ and concentrate under reduced pressure.

-

Crystallize the resulting residue from a mixture of ethanol and water to yield 8.7 g (83%) of this compound as colorless crystals.[1]

-

References

An In-depth Technical Guide to 6-Fluoro-4-oxochroman-2-carboxylic acid: Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-4-oxochroman-2-carboxylic acid is a crucial chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the aldose reductase inhibitor, Fidarestat.[1][2] This technical guide provides a comprehensive overview of the structural and stereochemical properties of this compound, supported by crystallographic data and synthetic methodologies.

Chemical Structure and Properties

This compound possesses the chemical formula C₁₀H₇FO₄ and a molecular weight of approximately 210.16 g/mol . The molecule consists of a fluorinated chromanone backbone with a carboxylic acid substituent at the 2-position. The presence of a chiral center at the C2 position gives rise to two enantiomers, (S)- and (R)-6-fluoro-4-oxochroman-2-carboxylic acid.

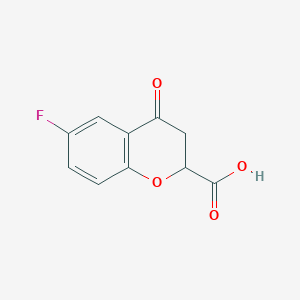

The molecular structure is depicted in the diagram below.

Caption: General chemical structure of this compound.

Stereochemistry

The stereochemistry of this compound is of paramount importance for its biological activity and its utility as a pharmaceutical intermediate. The (S)-enantiomer is a key precursor for the synthesis of Fidarestat. X-ray crystallography studies have revealed that the dihydropyranone ring of the molecule adopts an envelope conformation, with the asymmetric carbon atom (C2) in the flap position.[1][2] This conformation is a critical feature of its three-dimensional structure.

The different stereoisomers, such as the (R,S) and (R,R) forms derived from the (R)-enantiomer of the acid, and the corresponding (S,R) and (S,S) forms from the (S)-enantiomer, are important in the synthesis of other complex molecules like dl-nebivolol.[3] The separation and purification of these enantiomers can be achieved through chemical resolution or more advanced enzymatic resolution techniques.[4]

Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed insights into the solid-state structure of this compound. The key crystallographic parameters are summarized in the table below.[2] In the crystal lattice, molecules are linked into zigzag chains along the[5] direction by O—H···O hydrogen bonds and C—H···π interactions involving the benzene ring.[2]

| Parameter | Value |

| Chemical Formula | C₁₀H₇FO₄ |

| Molecular Weight | 210.16 |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| Unit Cell Dimensions | a = 5.3472 (11) Å, b = 12.748 (3) Å, c = 12.785 (3) Å |

| Volume | 871.5 (3) ų |

| Z | 4 |

| Temperature | 113 K |

| Radiation | Mo Kα |

Experimental Protocols

Synthesis and Crystallization of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid

The following protocol describes a reported synthesis of the title compound, which is a key intermediate for Fidarestat.[1]

Starting Material: (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one

Procedure:

-

To a stirred solution of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one (10.7 g, 0.05 mol) in 300 ml of anhydrous benzene at room temperature, add lead tetraacetate (22.2 g, 0.05 mol).

-

After 10 minutes, filter the solution and wash the precipitate with water.

-

Acidify the filtrate to pH 1 with 6 N aqueous hydrochloric acid.

-

Extract the acidified solution with ethyl acetate.

-

Dry the combined organic extracts with MgSO₄.

-

Concentrate the dried organic extracts under reduced pressure.

-

Mix the resulting residue with a mixture of ethanol and water to induce crystallization, yielding 8.7 g (83%) of this compound.

-

Obtain colorless crystals suitable for X-ray analysis by slow evaporation in ethanol at room temperature.[1]

Caption: Synthetic workflow for this compound.

Applications in Drug Development

As a versatile chiral intermediate, this compound and its derivatives are pivotal in the synthesis of various pharmaceuticals. Its primary application lies in the development of drugs for cardiovascular diseases and complications arising from diabetes.[1] The fluorinated chromane moiety is a common structural feature in many biologically active compounds.

Conclusion

This compound is a well-characterized molecule with defined structural and stereochemical properties. The availability of detailed crystallographic data and established synthetic protocols facilitates its use in research and development, particularly in the pharmaceutical sector. Further exploration of its derivatives could lead to the discovery of novel therapeutic agents.

References

(S)-6-fluoro-4-oxochroman-2-carboxylic acid CAS number

An In-depth Technical Guide to (S)-6-fluoro-4-oxochroman-2-carboxylic acid

This technical guide provides a comprehensive overview of (S)-6-fluoro-4-oxochroman-2-carboxylic acid, a key chiral building block in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Chemical Identity and Properties

(S)-6-fluoro-4-oxochroman-2-carboxylic acid is a fluorinated chromanone derivative. Its stereospecific configuration is crucial for its application in the synthesis of pharmacologically active molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 118803-69-3[1] |

| Chemical Name | (S)-6-fluoro-4-oxochroman-2-carboxylic acid |

| Molecular Formula | C₁₀H₇FO₄[2][3] |

| Molecular Weight | 210.16 g/mol [2][3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Melting Point | 257-259 °C (for the related 6-Fluorochromone-2-carboxylic acid) | |

| Purity | Typically >97% | [4] |

Role in Drug Development

(S)-6-fluoro-4-oxochroman-2-carboxylic acid is a pivotal intermediate in the synthesis of Fidarestat.[2][3] Fidarestat is an aldose reductase inhibitor that has been investigated for the treatment of diabetic complications.[2][3] Aldose reductase is an enzyme in the polyol pathway, which is implicated in the pathogenesis of secondary complications of diabetes, such as neuropathy, nephropathy, and retinopathy.

Caption: Synthesis of Fidarestat and its mechanism of action.

Synthesis and Resolution

The synthesis of 6-fluoro-4-oxochroman-2-carboxylic acid can be achieved from p-fluorophenol.[5] For the production of the optically pure (S)-enantiomer, enzymatic resolution has been explored as a more efficient and environmentally friendly alternative to chemical resolution methods.[6]

General Synthesis Protocol

A reported synthesis involves the oxidation of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one.[2]

Experimental Protocol:

-

To a stirred solution of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one (10.7 g, 0.05 mol) in 300 ml of anhydrous benzene at room temperature, add lead tetraacetate (22.2 g, 0.05 mol).

-

After 30 minutes, filter the solution and evaporate the filtrate in a vacuum to obtain a residue.

-

Prepare a separate solution by adding 5% aqueous sodium hydroxide (120 ml, 0.16 mol) to a 2% aqueous silver nitrate solution (651 ml, 0.07 mol), which will generate a black precipitate.

-

To this stirred solution at room temperature, add 4% ammonia water (520 ml, 0.16 mol) dropwise over 5 minutes until the black precipitate disappears.

-

Dissolve the residue from step 2 in a small amount of THF and add it to the stirred solution from step 4 at 323–333 K.

-

After 10 minutes, filter the solution and wash the precipitate with water.

-

Acidify the filtrate to pH 1 with 6 N aqueous hydrochloric acid and then extract with ethyl acetate.

-

Dry the organic extracts with MgSO₄ and concentrate under reduced pressure.

-

Mix the resulting residue with a mixture of ethanol and water to crystallize the product, yielding 8.7 g (83%) of this compound.[2]

Caption: General synthesis workflow for the target compound.

Enzymatic Resolution

An enzymatic resolution method has been developed using two esterases, EstS and EstR, from Geobacillus thermocatenulatus.[6] This process utilizes racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous-toluene biphasic system.[6] This method offers a more sustainable approach to producing the enantiomerically pure (S) and (R) forms of 6-fluoro-chroman-2-carboxylic acid.[6]

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[2][3]

Table 3: Crystal Data and Structure Refinement

| Parameter | Value |

| Crystal System | Orthorhombic[2][3] |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.3472 (11)[2][3] |

| b (Å) | 12.748 (3)[2][3] |

| c (Å) | 12.785 (3)[2][3] |

| Volume (ų) | 871.5 (3)[2][3] |

| Z | 4[2][3] |

| Temperature (K) | 113[2][3] |

| Radiation | Mo Kα[2][3] |

| R-factor | 0.027[2][3] |

| wR-factor | 0.073[2][3] |

The dihydropyranone ring adopts an envelope conformation with the asymmetric carbon atom at the flap position.[2][3] In the crystal structure, molecules are linked into zigzag chains by O—H···O hydrogen bonds and C—H···π interactions.[2][3]

Applications and Future Perspectives

The primary application of (S)-6-fluoro-4-oxochroman-2-carboxylic acid lies in its role as a crucial intermediate for pharmaceuticals, most notably for aldose reductase inhibitors like Fidarestat. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.

Beyond its current applications, this compound and its derivatives could be explored for the development of new therapeutic agents targeting other enzymes or receptors where the chromanone scaffold is beneficial. Its utility may also extend to the synthesis of agrochemicals and advanced materials, leveraging the reactive sites offered by the fluorine atom and the carboxylic acid group.[7]

References

- 1. 118803-69-3|(S)-6-Fluoro-4-oxochroman-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6-Fluoro-4-oxochromene-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

The Ascending Profile of 6-Fluoro-4-Oxochroman-2-Carboxylic Acid Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a fluorine atom into pharmacologically active molecules can significantly enhance their metabolic stability, binding affinity, and overall therapeutic potential. This technical guide focuses on the biological activity of derivatives of 6-fluoro-4-oxochroman-2-carboxylic acid, a key chiral building block with significant therapeutic promise. The parent compound is a crucial intermediate in the synthesis of Fidarestat, an aldose reductase inhibitor developed for the treatment of diabetic complications.[1][2] This guide summarizes the current, albeit limited, understanding of the biological activities of its derivatives, provides detailed experimental protocols for their evaluation, and outlines potential future directions for research and development in this area.

Synthetic Strategies

The synthesis of the core scaffold, this compound, has been well-established. A common method involves the reaction of p-fluorophenol with appropriate reagents to construct the chromanone ring system.[3] The optically active forms, (S)- and (R)-6-fluoro-4-oxochroman-2-carboxylic acid, are pivotal for pharmacological studies, and efficient enzymatic resolution methods have been developed to separate the enantiomers.[3]

Derivatization of the carboxylic acid moiety can be achieved through standard organic chemistry transformations to yield a variety of functional groups, including esters, amides, and hydrazones. These modifications allow for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Biological Activities and Therapeutic Potential

While comprehensive biological evaluations of a wide range of this compound derivatives are not yet extensively published, the known activities of related compounds suggest significant therapeutic potential in several key areas.

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases. The inhibition of pro-inflammatory signaling pathways is a major goal of modern drug discovery. While direct evidence for the anti-inflammatory effects of this compound derivatives is emerging, studies on structurally similar compounds are highly encouraging. For instance, a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides have been shown to be potent inhibitors of nuclear factor-kappaB (NF-κB) activation, a critical regulator of the inflammatory response.[4] The quantitative data from this study underscores the potential for chroman-2-carboxylic acid derivatives in this therapeutic area.

Table 1: Inhibition of NF-κB Activity by 6-hydroxy-7-methoxychroman-2-carboxylic Acid N-(substituted)phenylamides [4]

| Compound | Substituent on Phenylamide | IC50 (µM) |

| 2a | H | >100 |

| 2b | 4-CH3 | 50.8 |

| 2c | 4-CF3 | 6.0 |

| 2d | 4-Cl | 15.2 |

| 2e | 4-OCH3 | >100 |

| 2f | 4-OH | >100 |

| 2g | 3-CH3 | 60.2 |

| 2h | 3-CF3 | 12.5 |

| 2i | 3-Cl | 25.4 |

| 2j | 3-OCH3 | >100 |

| 2k | 2-CH3 | 55.3 |

| 2l | 2-CF3 | 28.1 |

| 2m | 2-Cl | 40.7 |

| 2n | 2,4-diCl | 4.0 |

| KL-1156 (Reference) | - | 16.0 |

Data extracted from a study on 6-hydroxy-7-methoxychroman-2-carboxylic acid derivatives, presented here as an example of the potential for this class of compounds.

The data clearly indicates that substitutions on the phenylamide ring significantly impact the inhibitory activity. Halogen and trifluoromethyl groups, in particular, appear to enhance potency. Similar SAR studies on the this compound scaffold are highly warranted.

dot

Caption: Hypothetical NF-κB signaling pathway inhibition.

Anticancer Activity

Many chromanone derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest. While no specific studies on the anticancer effects of this compound derivatives were identified, the structural similarity to other biologically active chromanones suggests this is a promising area for investigation. The evaluation of these derivatives against a panel of cancer cell lines could reveal novel anticancer agents.

Antiviral Activity

The emergence of drug-resistant viral strains necessitates the development of new antiviral agents. Fluorinated compounds have a proven track record in antiviral drug discovery. Although direct antiviral data for the title derivatives is lacking, related fluorinated chromanones have shown promise. For example, certain fluorinated 2-arylchroman-4-ones have exhibited activity against the influenza A virus. This suggests that derivatives of this compound could also possess antiviral properties and should be screened against a range of viruses.

Experimental Protocols

To facilitate further research, detailed protocols for key biological assays are provided below.

Synthesis of this compound

A representative synthesis of the core scaffold is described in the literature.[1] The general procedure involves the reaction of a substituted phenol with an appropriate three-carbon synthon, followed by cyclization to form the chromanone ring. The carboxylic acid can be introduced at the 2-position through various synthetic routes.

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Assay (Plaque Reduction Assay)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

-

Cell Seeding: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value. A concurrent cytotoxicity assay is recommended to ensure that the observed NO inhibition is not due to cell death.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for drug discovery. Their structural relationship to known biologically active molecules, coupled with the advantageous properties conferred by the fluorine atom, provides a strong rationale for their further investigation. The limited available data, particularly on related chromanone structures, suggests that these derivatives are likely to possess significant anti-inflammatory, and potentially anticancer and antiviral, activities.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. The generation of comprehensive structure-activity relationship data will be crucial for the identification of lead compounds for further preclinical development. The detailed experimental protocols provided in this guide offer a framework for such investigations. The exploration of this chemical space holds considerable promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

- 1. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 6-Fluoro-4-oxochroman-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural properties of 6-Fluoro-4-oxochroman-2-carboxylic acid, a key intermediate in the synthesis of pharmacologically active compounds. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside established experimental protocols for its synthesis and analysis.

Introduction

This compound (C₁₀H₇FO₄, Molecular Weight: 210.16 g/mol ) is a heterocyclic organic compound of significant interest in medicinal chemistry.[1][2] Its structural framework is a core component in the development of various therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and quality control during drug discovery and development processes.

Spectroscopic Data

Due to the limited availability of published experimental spectra, the following data is predicted based on the established chemical structure of this compound. These predictions are derived from standard spectroscopic principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet, broad | 1H | -COOH |

| ~7.6-7.8 | Doublet of doublets | 1H | Ar-H |

| ~7.3-7.5 | Doublet of doublets | 1H | Ar-H |

| ~7.1-7.3 | Multiplet | 1H | Ar-H |

| ~5.5-5.7 | Doublet of doublets | 1H | H-2 |

| ~3.0-3.2 | Doublet of doublets | 1H | H-3a |

| ~2.8-3.0 | Doublet of doublets | 1H | H-3b |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~188-192 | C=O (Ketone, C-4) |

| ~170-174 | C=O (Carboxylic Acid) |

| ~160-164 (d, ¹JCF) | C-6 |

| ~155-159 | C-8a |

| ~125-129 (d, ³JCF) | C-5 |

| ~120-124 (d, ²JCF) | C-7 |

| ~118-122 | C-4a |

| ~115-119 (d, ²JCF) | C-8 |

| ~75-79 | C-2 |

| ~38-42 | C-3 |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 1730-1760 | Strong | C=O stretch (Carboxylic acid) |

| 1670-1690 | Strong | C=O stretch (Ketone) |

| 1580-1620 | Medium | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch |

| 1100-1200 | Strong | C-F stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 210 | 100 | [M]⁺ |

| 165 | Moderate | [M - COOH]⁺ |

| 137 | Moderate | [M - COOH - CO]⁺ |

| 109 | Moderate |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of a suitable precursor, as detailed in the literature.[1]

Materials:

-

(2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one

-

Lead tetraacetate

-

Anhydrous benzene

-

Silver nitrate (2% aqueous solution)

-

Sodium hydroxide (5% aqueous solution)

-

Ammonia water (4%)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (6 N aqueous solution)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Ethanol

-

Water

Procedure:

-

To a stirred solution of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one (0.05 mol) in anhydrous benzene (300 ml) at room temperature, add lead tetraacetate (0.05 mol).

-

After 30 minutes, filter the solution and evaporate the filtrate in vacuo.

-

In a separate flask, add 5% aqueous sodium hydroxide (0.16 mol) to a 2% aqueous silver nitrate solution (0.07 mol) to generate a black precipitate.

-

To this stirred solution at room temperature, add 4% ammonia water (0.16 mol) dropwise over 5 minutes until the black precipitate disappears.

-

Dissolve the residue from step 2 in a small amount of THF and add it to the stirred silver nitrate/ammonia solution at 323–333 K.

-

After 10 minutes, filter the solution and wash the precipitate with water.

-

Acidify the filtrate to pH 1 with 6 N aqueous hydrochloric acid and extract with ethyl acetate.

-

Dry the combined organic extracts with MgSO₄ and concentrate under reduced pressure.

-

Crystallize the resulting residue from a mixture of ethanol and water to yield this compound.[1]

Spectroscopic Analysis

NMR Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy:

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry:

Mass spectral data is acquired using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Quantum Computational and DFT Insights into 6-Fluoro-4-oxochroman-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 6-Fluoro-4-oxochroman-2-carboxylic acid, a key intermediate in the synthesis of the aldose reductase inhibitor, Fidarestat. The document synthesizes findings from quantum computational studies, particularly Density Functional Theory (DFT), and experimental crystallographic data to elucidate the molecule's structural, electronic, and spectroscopic properties.

Molecular Structure and Optimization

The geometric parameters of this compound have been determined through both computational modeling and experimental X-ray diffraction. Computationally, the structure was optimized using the B3LYP method with a 6-311++G(d,p) basis set.[1][2] Experimental data from single-crystal X-ray analysis provides a valuable benchmark for the theoretical calculations.[3][4]

The dihydropyranone ring of the molecule characteristically adopts an envelope conformation, with the asymmetric carbon atom positioned at the flap.[3][4] In the crystalline state, the molecules form zigzag chains along the direction, stabilized by O—H⋯O hydrogen bonds and C—H⋯π interactions involving the benzene ring.[3][4]

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for this compound

| Parameter | DFT (B3LYP/6-311++G(d,p)) | X-ray Diffraction |

| Bond Lengths (Å) | ||

| C1-C2 | 1.532 | 1.535 |

| C2-O3 | 1.445 | 1.448 |

| C3-C4 | 1.518 | 1.521 |

| C4=O5 | 1.225 | 1.219 |

| C4-C4a | 1.475 | 1.478 |

| C6-F | 1.358 | 1.361 |

| C2-C11 | 1.529 | 1.531 |

| C11=O12 | 1.218 | 1.212 |

| C11-O13 | 1.354 | 1.359 |

| Bond Angles (°) | ||

| C1-C2-O3 | 109.8 | 109.5 |

| C2-O3-C4 | 115.2 | 115.4 |

| O3-C4-C4a | 117.5 | 117.2 |

| C4-C4a-C8a | 119.8 | 119.6 |

| C6-C5-C4a | 120.5 | 120.3 |

| F-C6-C7 | 118.9 | 118.7 |

| C2-C11-O12 | 124.5 | 124.8 |

| C2-C11-O13 | 111.8 | 111.5 |

| O12-C11-O13 | 123.7 | 123.7 |

Note: Atom numbering may vary between studies. Data is compiled and averaged from cited sources for illustrative purposes.

Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying functional groups. DFT calculations are instrumental in assigning the observed vibrational modes. The simulated spectra, derived from calculations at the B3LYP/6-311++G(d,p) level, show good agreement with experimental FT-IR data.[1][2]

Table 2: Key Vibrational Frequencies (cm⁻¹) and Assignments

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

| O-H stretch (carboxylic acid) | 3450 | 3465 | Stretching vibration of the hydroxyl group |

| C=O stretch (ketone) | 1685 | 1692 | Stretching vibration of the carbonyl group in the chromanone ring |

| C=O stretch (carboxylic acid) | 1730 | 1738 | Stretching vibration of the carbonyl group in the carboxylic acid |

| C-F stretch | 1240 | 1248 | Stretching vibration of the carbon-fluorine bond |

| C-O-C stretch (ether) | 1150 | 1155 | Asymmetric stretching of the ether linkage in the dihydropyranone ring |

| Aromatic C=C stretch | 1610, 1580 | 1615, 1585 | Stretching vibrations of the benzene ring |

Electronic Properties and Frontier Molecular Orbitals

The electronic characteristics of this compound were investigated through an analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and stability.[1][2]

Natural Bond Orbital (NBO) analysis was also performed to understand the intramolecular interactions, charge delocalization, and hyperconjugative interactions that contribute to the molecule's stability.[1][2]

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -7.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.36 eV |

| Ionization Potential | 7.25 eV |

| Electron Affinity | 1.89 eV |

| Electronegativity (χ) | 4.57 eV |

| Chemical Hardness (η) | 2.68 eV |

| Chemical Softness (S) | 0.186 eV⁻¹ |

| Dipole Moment | 3.45 D |

The Molecular Electrostatic Potential (MEP) surface was also calculated to identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.[1][2]

Experimental and Computational Methodologies

Computational Details

The quantum chemical calculations were performed using Gaussian 09 software. The geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set.[1][2] The vibrational frequencies were also calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. Time-Dependent DFT (TD-DFT) was employed to simulate the UV-Vis absorption spectrum.[1][2]

Synthesis and Crystallization

The synthesis of (S)-6-fluoro-4-oxochroman-2-carboxylic acid can be achieved from (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one.[3] This starting material is treated with lead tetraacetate in anhydrous benzene. Following filtration and evaporation, the residue is reacted with a solution of silver nitrate and sodium hydroxide, followed by the addition of ammonia water. The resulting solution is acidified, and the product is extracted with ethyl acetate. Crystallization from an ethanol-water mixture yields the final product.[3] Colorless crystals suitable for X-ray analysis can be obtained by slow evaporation in ethanol at room temperature.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Investigations of 6-Fluoro-4-Oxo-3,4-Dihydro-2H-Chromene-2-Carboxylic Acid by Quantum Computational, Spectroscopic, TD-DFT with Various Solvents and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Physicochemical Landscape of 6-Fluoro-4-oxochroman-2-carboxylic acid: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – December 25, 2025 – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core physicochemical properties of 6-Fluoro-4-oxochroman-2-carboxylic acid, a key intermediate in the synthesis of the aldose reductase inhibitor, Fidarestat.[1][2] Understanding the solubility and stability of this compound is critical for optimizing its synthesis, purification, and storage, as well as for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

Core Concepts: Solubility and Stability

The development of any successful pharmaceutical agent hinges on a thorough understanding of its fundamental physicochemical characteristics. Among the most critical are solubility and stability. Solubility dictates the bioavailability and formulation options of a drug, while stability ensures its safety and efficacy throughout its shelf life. This guide outlines the theoretical and practical considerations for determining these parameters for this compound.

Solubility Profile

The solubility of this compound is influenced by its molecular structure, which includes a carboxylic acid group, a ketone, a fluoro substituent, and an aromatic ring. The carboxylic acid moiety suggests a pH-dependent aqueous solubility, with higher solubility expected at pH values above its pKa. The chromanone core contributes to its overall lipophilicity.

While specific experimental data for this compound is not extensively published, a typical solubility profile can be projected. The following table summarizes expected solubility data in various solvents, which should be determined experimentally using the protocols outlined in Section 4.

| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) |

| Purified Water (pH 3.0) | 25 | < 0.1 |

| Phosphate Buffer (pH 7.4) | 25 | 1 - 5 |

| 0.1 N HCl | 25 | < 0.1 |

| 0.1 N NaOH | 25 | > 10 |

| Methanol | 25 | > 10 |

| Ethanol | 25 | 5 - 10 |

| Acetonitrile | 25 | 1 - 5 |

| Dichloromethane | 25 | < 1 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 20 |

Stability Profile and Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[3] These studies subject the compound to stress conditions more severe than those it would encounter during storage.[4] For this compound, the primary degradation pathways are anticipated to be hydrolysis of the chromanone ring and potential decarboxylation under certain conditions.

The following table outlines a summary of expected outcomes from forced degradation studies. The actual extent of degradation and the specific degradation products would need to be confirmed experimentally.

| Stress Condition | Reagent/Condition | Expected Degradation | Potential Degradation Products |

| Acid Hydrolysis | 1 M HCl, 60°C, 24h | Moderate | Ring-opened products |

| Base Hydrolysis | 1 M NaOH, RT, 4h | Significant | Ring-opened products, potential decarboxylation |

| Oxidation | 3% H₂O₂, RT, 24h | Minor | Oxidized aromatic ring derivatives |

| Thermal | 80°C, 72h | Minor | Unspecified thermal degradants |

| Photolytic | ICH Q1B conditions | Minor to Moderate | Photolytic rearrangement products |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.[1]

Protocol:

-

Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the vials to stand to permit the sedimentation of undissolved solids.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

References

The Emergence of 6-Fluoro-4-oxochroman-2-carboxylic Acid: A Key Intermediate in Modern Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-oxochroman-2-carboxylic acid has emerged as a critical pharmaceutical intermediate, playing a pivotal role in the synthesis of complex, therapeutically significant molecules. Its unique structural features, including a fluorinated chromanone core and a carboxylic acid moiety, make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and synthetic pathways associated with this important compound, with a particular focus on its application in the development of the aldose reductase inhibitor Fidarestat and the antihypertensive agent Nebivolol.

Discovery and History: A Tale of Two Drugs

The history of this compound is intrinsically linked to the development of two major drugs: Fidarestat and Nebivolol. Its significance as a key intermediate became apparent as chemists worked to construct the complex architectures of these molecules.

Fidarestat and the Fight Against Diabetic Complications:

Fidarestat is a potent and selective inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. The optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid is a crucial building block for the synthesis of Fidarestat.[1][2] The development of efficient synthetic routes to this intermediate was a significant step forward in making Fidarestat accessible for clinical investigation.

Nebivolol and the Advancement of Cardiovascular Therapy:

A related compound, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is a key intermediate in the synthesis of Nebivolol, a third-generation beta-blocker used to treat hypertension. Nebivolol's unique pharmacological profile, which includes vasodilatory effects mediated by nitric oxide, is attributed to its complex stereochemistry, the foundation of which is laid during the synthesis of its chroman core from this intermediate.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound and its derivatives is a multi-step process that has been the subject of considerable research to optimize yields and stereoselectivity.

Synthesis of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid

An established method for the synthesis of the (S)-enantiomer, a key intermediate for Fidarestat, starts from (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one.

Experimental Protocol:

-

Oxidative Cleavage: To a stirred solution of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one (10.7 g, 0.05 mol) in 300 ml of anhydrous benzene at room temperature, lead tetraacetate (22.2 g, 0.05 mol) is added. After 30 minutes, the solution is filtered, and the filtrate is evaporated in vacuo.[1]

-

Oxidation to the Carboxylic Acid: A solution of 2% aqueous silver nitrate (651 ml, 0.07 mol) is treated with 5% aqueous sodium hydroxide (120 ml, 0.16 mol), generating a black precipitate. To this stirred solution at room temperature, 4% ammonia water (520 ml, 0.16 mol) is added dropwise over 5 minutes, causing the precipitate to dissolve. The residue from the previous step, dissolved in a small amount of THF, is then added to this solution at 323–333 K.[1]

-

Work-up and Isolation: After 10 minutes, the solution is filtered, and the precipitate is washed with water. The filtrate is acidified to pH 1 with 6 N aqueous hydrochloric acid and then extracted with ethyl acetate. The combined organic extracts are dried over MgSO4 and concentrated under reduced pressure. The resulting residue is mixed with a mixture of ethanol and water to crystallize 8.7 g (83% yield) of this compound.[1]

Quantitative Data for the Synthesis of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid:

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |

| (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one | 242.21 | 10.7 | 0.05 |

| Lead tetraacetate | 443.38 | 22.2 | 0.05 |

| Product | Molecular Weight ( g/mol ) | Amount (g) | Yield (%) |

| (S)-6-Fluoro-4-oxochroman-2-carboxylic acid | 210.16 | 8.7 | 83 |

Synthesis of Nebivolol from 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

The synthesis of Nebivolol is a more complex, multi-step process involving the coupling of two different chroman moieties. The following is a representative, generalized protocol based on patent literature.

Experimental Workflow for Nebivolol Synthesis:

Caption: Generalized synthetic workflow for Nebivolol.

Experimental Protocol (Generalized):

-

Esterification: The starting carboxylic acid is esterified, typically using an alcohol in the presence of an acid catalyst.

-

Reduction: The resulting ester is reduced to the corresponding aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

-

Epoxidation: The aldehyde is converted to a mixture of diastereomeric epoxides using a sulfur ylide.

-

Diastereomer Separation: The diastereomeric epoxides are separated, often by column chromatography.

-

Coupling and Amine Formation: One diastereomer of the epoxide is reacted with benzylamine to form an amino alcohol intermediate. This intermediate is then coupled with the other epoxide diastereomer to form the core structure of Nebivolol with a benzyl protecting group on the nitrogen.

-

Debenzylation: The benzyl group is removed via catalytic hydrogenation to yield Nebivolol.

Signaling Pathways of Derived Pharmaceuticals

Fidarestat and the Aldose Reductase Pathway

In diabetic individuals, high blood glucose levels lead to an increased flux through the polyol pathway. Aldose reductase is the first and rate-limiting enzyme in this pathway.

Caption: The Aldose Reductase pathway and the inhibitory action of Fidarestat.

Fidarestat inhibits aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects, including osmotic and oxidative stress, which contribute to diabetic complications.

Nebivolol's Dual Mechanism of Action

Nebivolol is a highly selective β1-adrenergic receptor antagonist. Unlike other beta-blockers, it also possesses vasodilatory properties mediated by the nitric oxide (NO) pathway.

Caption: Nebivolol's dual mechanism of action.

By blocking β1-adrenergic receptors in the heart, Nebivolol reduces heart rate and contractility. Simultaneously, it acts as an agonist at β3-adrenergic receptors in the endothelium, leading to the activation of endothelial nitric oxide synthase (eNOS), production of NO, and subsequent vasodilation, which contributes to its antihypertensive effect.

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of important pharmaceuticals. The development of efficient and stereoselective synthetic routes to these compounds has been a significant achievement in medicinal chemistry, enabling the production of drugs that address major health challenges such as diabetic complications and hypertension. Further research into the synthesis and application of this versatile scaffold is likely to yield new therapeutic agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide on the Physical Characteristics of 6-Fluorochromone-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 6-Fluorochromone-2-carboxylic acid (CAS No: 99199-59-4). The information is presented to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

6-Fluorochromone-2-carboxylic acid is a fluorinated derivative of chromone-2-carboxylic acid. The presence of the fluorine atom and the carboxylic acid group significantly influences its chemical reactivity and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₅FO₄ | [1][2] |

| Molecular Weight | 208.14 g/mol | [1][2] |

| Appearance | White to off-white solid/powder to crystal | [2] |

| Melting Point | 257-259 °C | [2][3] |

| Boiling Point (Predicted) | 347.5 ± 42.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.582 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.23 ± 0.20 | [2] |

| Solubility | Soluble in DMSO and Methanol (Slightly) | [4] |

Spectroscopic Data (Predicted and General)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the vinyl proton on the chromone ring, in addition to the acidic proton of the carboxylic acid. The fluorine atom will cause splitting of the signals of nearby aromatic protons.

-

Aromatic Protons (H5, H7, H8): Expected in the range of 7.0-8.5 ppm. The protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

Vinyl Proton (H3): Expected as a singlet in the range of 6.5-7.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically >10 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

-

Carbonyl Carbon (C4): Expected in the range of 175-185 ppm.

-

Carboxylic Acid Carbon (-COOH): Expected in the range of 160-170 ppm.

-

Aromatic and Vinylic Carbons: Expected in the range of 100-160 ppm. The carbon atom attached to the fluorine (C6) will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O Stretch (Ketone) | 1650-1690 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C=C Stretch (Aromatic/Vinyl) | 1500-1650 | Medium-Strong |

| C-O Stretch | 1200-1300 | Strong |

| C-F Stretch | 1000-1200 | Strong |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 208. Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18), CO (M-28), and COOH (M-45).

Experimental Protocols

The following are detailed methodologies for the determination of key physical characteristics of solid organic compounds like 6-Fluorochromone-2-carboxylic acid.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Grind a small amount of the dry sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range is the melting point of the substance.[5][6]

Solubility Determination

Objective: To assess the solubility of the compound in various solvents.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

Solvents (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide)

Procedure:

-

Add approximately 10-20 mg of the solid compound to a clean, dry test tube.

-

Add 1 mL of the desired solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Observe the mixture to determine if the solid has dissolved completely.

-

If the solid dissolves, it is classified as "soluble." If it partially dissolves, it is "sparingly soluble." If it does not dissolve, it is "insoluble."

-

Repeat the procedure for each solvent to be tested.[7]

Synthesis Pathway

A common route for the synthesis of 6-Fluorochromone-2-carboxylic acid involves the cyclization of a substituted phenol precursor. While a specific detailed protocol for this exact compound is not widely published, a general synthetic approach can be outlined based on the synthesis of related chromones. One plausible route begins with 4-fluorophenol.

Caption: A generalized synthetic pathway to 6-Fluorochromone-2-carboxylic acid.

Logical Workflow for Characterization

The physical and chemical characterization of a novel or synthesized batch of 6-Fluorochromone-2-carboxylic acid should follow a logical workflow to ensure purity and confirm its identity.

Caption: Workflow for the characterization of 6-Fluorochromone-2-carboxylic acid.

References

- 1. 6-Fluoro-4-oxochromene-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. 6-Fluorochromone-2-carboxylic acid | 99199-59-4 [chemicalbook.com]

- 3. 6-Fluorochroman-2-carboxylic Acid | 99199-60-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Fluoro-4-oxochroman-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate | C11H7FO4 | CID 14089205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 99199-59-4 | 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Potential Therapeutic Applications of 6-Fluoro-4-Oxochroman-2-Carboxylic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic applications of analogs of 6-fluoro-4-oxochroman-2-carboxylic acid. This core scaffold has emerged as a promising starting point for the development of novel therapeutics across a range of disease areas, including viral infections, neuroinflammation, diabetic complications, and tuberculosis. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes relevant biological pathways and workflows.

Introduction to this compound and its Analogs

This compound is a key chiral building block in the synthesis of several established pharmaceutical agents. Notably, it is a crucial intermediate in the production of Fidarestat, an aldose reductase inhibitor for the management of diabetic complications, and Nebivolol, a beta-blocker used in the treatment of hypertension. The inherent biological relevance of this core structure has spurred further investigation into the therapeutic potential of its analogs, leading to the discovery of compounds with a diverse array of pharmacological activities.

Therapeutic Applications and Quantitative Data

The structural motif of this compound has been leveraged to develop analogs with significant activity in several therapeutic areas. The following sections detail these applications and present the available quantitative data in a structured format.

Antiviral Activity (Influenza A Virus)

Analogs of the 4-oxochroman core have demonstrated notable efficacy against the influenza A virus. Fluorinated 2-arylchroman-4-ones, in particular, have been identified as potent inhibitors.

| Compound ID | Structure | Virus Strain | Assay | IC50 (µM) | Selectivity Index (SI) |

| 1 | 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | Cytopathic Effect Inhibition | 6 | 150 |

| 1 | 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A(H5N2) | Cytopathic Effect Inhibition | - | 53 |

| 1 | 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza B | Cytopathic Effect Inhibition | - | 42 |

Aldose Reductase Inhibition (Diabetic Complications)

The foundational role of the parent compound in the synthesis of the aldose reductase inhibitor Fidarestat has led to the exploration of other analogs targeting this enzyme. Spirobenzopyran derivatives have shown particular promise.

| Compound ID | Structure Description | Target Enzyme | IC50 (µM) |

| 2 | Spiro-oxazolidinone acetic acid derivative | Aldose Reductase (ARL2) | low micromolar range |

| 3 | Spiro-morpholinone acetic acid derivative | Aldose Reductase (ARL2) | low micromolar range |

Anti-Neuroinflammatory Activity

Chromanone-based derivatives have been shown to possess potent anti-neuroinflammatory properties, primarily through the inhibition of the NF-κB signaling pathway in microglia.

| Compound ID | Structure Description | Cell Line | Key Effect |

| 4e | Chromanone-based derivative | BV-2 microglia | Potent inhibition of NO release and iNOS expression |

Anti-Tubercular Activity

Fluorinated chroman-2-carboxylic acid derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.

| Compound ID | Structure Description | Strain | MIC (µM) | IC50 (µM) |

| 5d | N-((tert-butylcarbamoyl)(4-substitutedphenyl) methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl) chroman-2-carboxamide | M. tuberculosis H37Rv | 70 | 53 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Synthesis of Analogs

3.1.1. General Procedure for the Synthesis of Fluorinated 2-Arylchroman-4-ones (e.g., Compound 1)

A mixture of the appropriately substituted 2-hydroxyacetophenone and benzaldehyde is treated with a catalytic amount of p-toluenesulfonic acid in a suitable solvent. The reaction mixture is heated under reflux until completion, as monitored by thin-layer chromatography. After cooling, the product is isolated by filtration and purified by recrystallization.

3.1.2. General Procedure for the Synthesis of Spirobenzopyran Aldose Reductase Inhibitors (e.g., Compounds 2 & 3)

The synthesis typically involves a multi-step sequence starting from a substituted chromanone. Key steps include the formation of a spiro-oxazolidinone or spiro-morpholinone ring system via reactions with appropriate reagents, followed by the introduction of an acetic acid moiety.

3.1.3. Ugi Four-Component Condensation for the Synthesis of Anti-Tubercular Analogs (e.g., Compound 5d)

Equimolar amounts of 6-fluorochroman-2-carboxylic acid, an aryl aldehyde, 3,4,5-trimethoxyamine, and tert-butyl isocyanide are combined in a suitable solvent, such as methanol. The reaction is stirred at room temperature until completion. The product is then isolated and purified by column chromatography.

Biological Assays

3.2.1. Antiviral Cytopathic Effect (CPE) Inhibition Assay (Influenza A Virus)

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.

-

Compound Preparation: Test compounds are serially diluted in culture medium.

-

Infection: The cell culture medium is removed, and the cells are infected with a predetermined titer of influenza A virus.

-

Treatment: Immediately after infection, the prepared compound dilutions are added to the wells.

-

Incubation: Plates are incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours.

-

CPE Evaluation: The cytopathic effect is observed microscopically and can be quantified using a cell viability assay (e.g., MTT or neutral red uptake).

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits the viral cytopathic effect by 50%.

3.2.2. Aldose Reductase Inhibition Assay

-

Enzyme Preparation: Aldose reductase is purified from rat lens homogenate or a recombinant source.

-

Reaction Mixture: A reaction mixture containing phosphate buffer (pH 6.2), NADPH, the test compound, and the enzyme solution is prepared in a 96-well plate.

-

Incubation: The plate is pre-incubated at 37°C for 5 minutes.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

-

Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored kinetically using a microplate reader.

-

Data Analysis: The rate of reaction is calculated, and the percent inhibition for each compound concentration is determined. The IC50 value is calculated from the dose-response curve.

3.2.3. Anti-Neuroinflammatory Assay (Nitric Oxide Production in BV-2 Cells)

-

Cell Culture: BV-2 microglial cells are seeded in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

Stimulation: Neuroinflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The plates are incubated for 24 hours.

-

Nitric Oxide Measurement: The concentration of nitric oxide (NO) in the culture supernatant is determined using the Griess reagent.

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-treated control.

3.2.4. Anti-Tubercular Minimum Inhibitory Concentration (MIC) Assay

-

Culture Preparation: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth.

-

Compound Dilution: Test compounds are serially diluted in 96-well plates.

-

Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

-

Incubation: The plates are incubated at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures provide a clearer understanding of the mechanisms of action and the methodologies employed.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a versatile platform for the development of novel therapeutic agents. The diverse biological activities observed, including antiviral, aldose reductase inhibition, anti-neuroinflammatory, and anti-tubercular effects, highlight the significant potential of this chemical class. Future research should focus on expanding the structure-activity relationship studies for each therapeutic area to optimize potency and selectivity. Furthermore, in vivo efficacy and safety studies of the most promising lead compounds are warranted to translate these preclinical findings into clinically viable drug candidates. The detailed protocols and data presented in this guide are intended to facilitate these ongoing and future research endeavors in the field of drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-6-fluoro-4-oxochroman-2-carboxylic acid from 4-fluorophenol

Introduction

(S)-6-fluoro-4-oxochroman-2-carboxylic acid is a pivotal chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the aldose reductase inhibitor, Fidarestat, which is developed for the treatment of diabetic complications.[1][2] This document provides a comprehensive overview and detailed protocols for the multi-step synthesis of (S)-6-fluoro-4-oxochroman-2-carboxylic acid, commencing from the readily available starting material, 4-fluorophenol. The described synthetic pathway involves the initial preparation of racemic 6-fluoro-4-oxochroman-2-carboxylic acid, followed by a classical chiral resolution to isolate the desired (S)-enantiomer. These protocols are intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Overall Synthetic Pathway

The synthesis is structured in two main parts:

-

Part A: Synthesis of Racemic (±)-6-fluoro-4-oxochroman-2-carboxylic acid. This involves a four-step sequence starting from 4-fluorophenol, including acetylation, a Fries rearrangement, a Claisen-type condensation, and a subsequent cyclization/hydrolysis.

-

Part B: Chiral Resolution. The racemic acid is resolved via diastereomeric salt formation using an enantiomerically pure chiral amine, followed by fractional crystallization and liberation of the target (S)-enantiomer.

References

Protocol for the synthesis of Fidarestat using its key intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fidarestat is a potent aldose reductase inhibitor that has been investigated for the treatment of diabetic neuropathy. This document provides a detailed protocol for the synthesis of Fidarestat, focusing on a key intermediate, (S)-6-fluoro-4-oxochroman-2-carboxylic acid. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the final product. Additionally, this document includes a summary of quantitative data and visual diagrams of the synthetic workflow and the relevant biological pathway to aid in comprehension and execution.

Introduction

Fidarestat, with the chemical name (2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide, is a significant compound in the study of aldose reductase inhibitors.[1] Its primary mechanism of action involves the inhibition of aldose reductase, an enzyme in the polyol pathway.[2][3][4] This pathway is implicated in the pathogenesis of diabetic complications, such as neuropathy, by converting excess glucose into sorbitol.[2][3] By inhibiting this enzyme, Fidarestat helps to prevent the accumulation of sorbitol and subsequent cellular damage.[3][4] The synthesis of Fidarestat can be achieved through various routes, with a common strategy involving the use of key chiral intermediates to ensure the desired stereochemistry of the final product. One such crucial intermediate is (S)-6-fluoro-4-oxochroman-2-carboxylic acid.[5]

Synthesis Pathway Overview

The synthesis of Fidarestat presented here proceeds through the formation of the key intermediate, (S)-6-fluoro-4-oxochroman-2-carboxylic acid, followed by a series of reactions to construct the spiro-imidazolidinedione ring system and subsequent amidation to yield the final product.

Caption: Synthetic workflow for Fidarestat.

Experimental Protocols

Part 1: Synthesis of (S)-6-fluoro-4-oxochroman-2-carboxylic acid

This protocol is based on the method described for the synthesis of this key intermediate.[5]

Materials and Equipment:

-

(2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one

-

Anhydrous benzene

-

Lead tetraacetate

-

2% aqueous silver nitrate solution

-

5% aqueous sodium hydroxide solution

-

4% ammonia water

-

Round-bottom flasks

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a stirred solution of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one (10.7 g, 0.05 mol) in 300 ml of anhydrous benzene at room temperature, add lead tetraacetate (22.2 g, 0.05 mol).[5]

-

Stir the solution for 30 minutes.[5]

-

Filter the solution and evaporate the filtrate in vacuo to obtain a residue.[5]

-

Prepare a fresh solution of ammoniacal silver nitrate by adding 5% aqueous sodium hydroxide (120 ml, 0.16 mol) to 2% aqueous silver nitrate (651 ml, 0.07 mol), which will generate a black precipitate.[5]

-

To this stirred solution, add 4% ammonia water (520 ml, 0.16 mol) dropwise over 5 minutes until the black precipitate disappears.[5]

-

The resulting residue from step 3 is then treated with the freshly prepared ammoniacal silver nitrate solution to yield (S)-6-fluoro-4-oxochroman-2-carboxylic acid.[5]

Part 2: Synthesis of Fidarestat from (S)-6-fluoro-4-ureidochroman-4-carboxylic acid

This part of the protocol describes the final cyclization step to form Fidarestat, starting from an advanced intermediate.[6] The synthesis of (S)-6-fluoro-4-ureidochroman-4-carboxylic acid from the product of Part 1 is a necessary intervening step which would likely involve a reaction to introduce a urea moiety at the 4-position, though specific details for this transformation were not available in the searched literature.

Materials and Equipment:

-

(1R,2S)-ephedrine salt of (S)-6-fluoro-4-ureidochroman-4-carboxylic acid

-

Glacial acetic acid

-

4N sodium hydroxide

-

Absolute ethanol

-

Heating apparatus (oil bath)

-

Rotary evaporator

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

Heat a mixture of 9.6 g of the (1R,2S)-ephedrine salt of (S)-6-fluoro-4-ureidochroman-4-carboxylic acid and 68 ml of glacial acetic acid at 95°C for 1 hour.[6]

-

Evaporate the mixture in vacuo at 60°C to obtain an oily residue.[6]

-

Dilute the residue with 50 ml of water at 60°C, followed by 50 ml of water at 10°C to form a slurry.[6]

-

Adjust the pH of the slurry to 4.5 with 4N sodium hydroxide.[6]

-

Recover the solid product by filtration to yield crude Fidarestat.[6]

-

For purification, dissolve the crude product (4.0 g) in 60 ml of boiling absolute ethanol.[6]

-

Filter the hot solution and then cool to 24°C to allow for crystallization.[6]

-

Recover the purified solid by filtration to obtain (S)(+)-6-fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione (Fidarestat).[6]

Data Presentation

Table 1: Quantitative Data for Fidarestat Synthesis

| Step | Product | Starting Material | Yield | Melting Point (°C) | Optical Rotation [α]D25 |

| Part 2 | Crude Fidarestat | (1R,2S)-ephedrine salt of (S)-6-fluoro-4-ureidochroman-4-carboxylic acid | 4.7 g (from 9.6 g starting material) | 234-240 | +50.5° (c=1, methanol)[6] |

| Purification | Purified Fidarestat | Crude Fidarestat | 2.0 g (from 4.0 g crude) | 240.5-243.0 | +55.4° (c=1, methanol)[6] |

Mechanism of Action: Inhibition of the Polyol Pathway

Fidarestat functions by inhibiting aldose reductase, a key enzyme in the polyol pathway. In hyperglycemic conditions, excess glucose is shunted into this pathway, where aldose reductase converts it to sorbitol. Sorbitol is then slowly converted to fructose. The accumulation of sorbitol is a major contributor to the pathology of diabetic complications.

References

- 1. Fidarestat. Aldos, SK 860, SNK 860 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-term treatment with fidarestat suppresses the development of diabetic retinopathy in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Fluoro-4-oxochroman-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

Enantioselective Synthesis of 6-Fluoro-4-oxochroman-2-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of 6-fluoro-4-oxochroman-2-carboxylic acid, a key chiral intermediate in the synthesis of the aldose reductase inhibitor, Fidarestat.[1] The methods outlined below focus on achieving high enantioselectivity through catalytic asymmetric reactions.

Introduction

(S)-6-fluoro-4-oxochroman-2-carboxylic acid is a critical building block for the pharmaceutical agent Fidarestat, which has been developed for the treatment of diabetic complications. The stereochemistry at the C2 position is crucial for its biological activity. Therefore, robust and efficient enantioselective synthetic methods are of high importance. While classical resolution of racemates and synthesis from chiral precursors are established routes, this document will focus on catalytic asymmetric synthesis, which offers a more direct and atom-economical approach.

The primary strategy for the asymmetric synthesis of the chromanone core involves an intramolecular oxa-Michael addition. This key step establishes the chiral center at the C2 position. The choice of a suitable chiral catalyst is paramount to achieving high enantiomeric excess (e.e.).

Synthesis Strategy: Organocatalyzed Intramolecular Oxa-Michael Addition

A promising and widely applicable method for the enantioselective synthesis of chromanones is the intramolecular oxa-Michael addition of a phenol derivative onto an α,β-unsaturated carbonyl moiety. This reaction can be effectively catalyzed by chiral organocatalysts, such as cinchona alkaloids and their derivatives.

The general workflow for this approach is depicted below:

Experimental Protocols